4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Biological Activity
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a piperidine moiety, a sulfonyl group, and a benzamide framework, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O4S, with a molecular weight of approximately 394.51 g/mol. The presence of the sulfonamide and benzamide functionalities is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H26N2O4S |
Molecular Weight | 394.51 g/mol |
Functional Groups | Sulfonamide, Benzamide |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to antibacterial effects, making it a potential candidate for treating infections caused by susceptible bacteria.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antibacterial Activity : The sulfonamide group contributes significantly to antibacterial properties.
- Antitumor Activity : Structural modifications can enhance the compound's efficacy against cancer cells.
- Antiviral Properties : Some derivatives have shown potential against viruses like Ebola and Marburg.
Study on Antiviral Activity
A study highlighted the effectiveness of 4-(aminomethyl)benzamide-based inhibitors against Ebola virus. While the specific compound was not tested directly, structural similarities suggest potential antiviral applications. The study found that modifications in the piperidine ring could enhance the selectivity and potency against viral entry mechanisms .
Antitumor Activity Research
Another research effort focused on the structure-activity relationship (SAR) of benzamide derivatives. Compounds with similar piperidine and sulfonyl structures demonstrated significant antitumor activity in vitro. Modifications in the aromatic region were crucial for improving potency against various cancer cell lines .
Interaction Studies
Interaction studies using techniques such as molecular docking have been conducted to understand the binding affinity of this compound with various biological targets. These studies are essential for elucidating the therapeutic potential and safety profile of the compound.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-12-16(2)14-23(13-15)27(25,26)19-10-8-18(9-11-19)21(24)22-20-7-5-4-6-17(20)3/h4-11,15-16H,12-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNXQAWGWPTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.